molecular formula C16H19N3OS B2495005 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 895795-87-6

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2495005
CAS No.: 895795-87-6
M. Wt: 301.41
InChI Key: WMWRKJSXZZBSAD-UHFFFAOYSA-N
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Description

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyanomethylthio group attached to the indole ring, which is further connected to a diethylacetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the cyanomethylthio group. The final step involves the attachment of the diethylacetamide moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyanomethylthio group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives.

Scientific Research Applications

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The cyanomethylthio group can interact with enzymes or receptors, modulating their activity. The indole core can also participate in binding interactions with proteins, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)-6-nitrobenzothiazole: Known for its activity against HeLa cell lines.

    2-(2-hydroxyphenyl)-6-cyanobenzothiazole: Shows activity against certain cancer cell lines.

    Thiophene derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory properties.

Uniqueness

2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(3-((cyanomethyl)thio)-1H-indol-1-yl)-N,N-diethylacetamide , also known by its chemical formula C12H14N2OSC_{12}H_{14}N_2OS, is a derivative of indole that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and its implications in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C12H14N2OS
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1009261-34-0

Structural Characteristics

The compound features a thioether linkage with a cyanomethyl group and an indole moiety, which is significant for its biological interactions.

Research indicates that compounds similar to This compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of lactate dehydrogenase A (LDHA), a key enzyme in cancer metabolism. This suggests potential anti-cancer properties through the modulation of metabolic pathways .
  • Antimicrobial Activity : Indole derivatives have shown promise in antimicrobial assays, affecting bacterial cell membranes and inhibiting growth .

Case Studies and Research Findings

  • Lactate Dehydrogenase Inhibition :
    • A study identified a related compound as a potent inhibitor of LDHA with an IC50 value of 1.24 μM, demonstrating significant cytotoxicity against MG-63 cancer cells (EC50 = 0.98 μM). This highlights the potential of indole derivatives in cancer therapy .
  • Antimicrobial Properties :
    • Research on indole-based compounds has revealed their ability to disrupt bacterial membranes, leading to cell lysis. For instance, certain derivatives demonstrated significant anti-inflammatory activity by inhibiting nitric oxide production in macrophages .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the structure-activity relationships of related compounds suggest that modifications to the indole ring and side chains can significantly enhance biological activity. For example, variations in substituents on the indole nitrogen or carbon atoms have been linked to improved enzyme inhibition and antimicrobial efficacy .

Summary of Biological Activities

Activity TypeCompound ExampleIC50/EC50 ValueReference
LDHA Inhibition2-(3-cyanopyridin-2-yl)thioacetamideIC50 = 1.24 μM
CytotoxicityIndole DerivativeEC50 = 0.98 μM
AntimicrobialIndole DerivativeVaries by strain

Properties

IUPAC Name

2-[3-(cyanomethylsulfanyl)indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-3-18(4-2)16(20)12-19-11-15(21-10-9-17)13-7-5-6-8-14(13)19/h5-8,11H,3-4,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWRKJSXZZBSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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